1-(4-methoxyphenethyl)-3-(2-(4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)urea
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Description
1-(4-methoxyphenethyl)-3-(2-(4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)urea is a useful research compound. Its molecular formula is C20H24N6O3 and its molecular weight is 396.451. The purity is usually 95%.
BenchChem offers high-quality 1-(4-methoxyphenethyl)-3-(2-(4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-methoxyphenethyl)-3-(2-(4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)urea including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Analysis
- One study involved the synthesis of 4-(4-Methoxyphenethyl)-3,5-dimethyl-4H-1,2,4-triazole through a reaction between ethyl N'-acetylacetohydrazonate and 2-(4-methoxyphenyl)ethanamine. This process was characterized by various spectroscopic techniques, including IR, NMR, and X-ray crystallography. The results confirmed the molecular structure and provided insights into the compound's vibrational frequencies and molecular geometry (Düğdü et al., 2013).
Antimicrobial and Anticancer Properties
- Another research focused on the modification of a similar compound, N-(6-(2-Methoxy-3-(4-fluorophenylsulfonamido)pyridin-5-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)acetamide, by replacing the acetamide group with alkylurea to study its antiproliferative activities and inhibitory activity against PI3Ks and mTOR. The study discovered that certain compounds retained their antiproliferative activity and showed reduced toxicity, indicating potential as anticancer agents (Xiao-meng Wang et al., 2015).
Application in Material Science
- A study on ethyl 4-(2-(4-oxo-3-phenethyl-3,4-dihydroquinazolin-2-ylthio)acetamido)benzoate explored its molecular structure through FT-IR and FT-Raman spectroscopy. This research aimed at understanding the molecule's stability, charge delocalization, and potential for applications in nonlinear optical properties, highlighting the broader implications of such compounds in material science and technology (El-Azab et al., 2016).
properties
IUPAC Name |
1-[2-(4-methoxyphenyl)ethyl]-3-[2-(4-methyl-5-oxo-3-pyridin-2-yl-1,2,4-triazol-1-yl)ethyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N6O3/c1-25-18(17-5-3-4-11-21-17)24-26(20(25)28)14-13-23-19(27)22-12-10-15-6-8-16(29-2)9-7-15/h3-9,11H,10,12-14H2,1-2H3,(H2,22,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDGYAIMLUUCXPR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN(C1=O)CCNC(=O)NCCC2=CC=C(C=C2)OC)C3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-methoxyphenethyl)-3-(2-(4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)urea |
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